molecular formula C21H23ClF3N3O3 B1193723 VBIT-4 CAS No. 2086257-77-2

VBIT-4

Cat. No.: B1193723
CAS No.: 2086257-77-2
M. Wt: 457.9 g/mol
InChI Key: QYSQXVAEFPWMEM-UHFFFAOYSA-N
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Description

VBIT-4 is a voltage-dependent anion channel 1 (VDAC1) oligomerization inhibitor. Its binding affinity (Kd) is approximately 17 μM. VDAC1 is an outer mitochondrial membrane protein that plays a crucial role in cell survival and death signaling, including apoptosis . This compound has garnered attention due to its potential therapeutic applications.

Scientific Research Applications

VBIT-4’s versatility extends across scientific disciplines:

Mechanism of Action

Target of Action

The primary target of VBIT-4 is the Voltage-Dependent Anion Channel 1 (VDAC1) . VDAC1 is a protein located on the outer mitochondrial membrane and serves as a convergence point for a variety of cell survival and death signals, including apoptosis .

Mode of Action

This compound acts as an inhibitor of VDAC1 oligomerization . It directly interacts with VDAC1 and prevents its oligomerization . This interaction results in the inhibition of apoptosis, a form of programmed cell death .

Biochemical Pathways

This compound’s action on VDAC1 affects several biochemical pathways. It inhibits VDAC1 oligomerization, which is involved in mitochondria-mediated apoptosis . By doing so, it protects against apoptosis-associated mitochondrial dysfunction . This includes restoring dissipated mitochondrial membrane potential, thus preserving cell energy and metabolism, decreasing reactive oxidative species production, and preventing the detachment of hexokinase bound to mitochondria and disruption of intracellular Ca2+ levels .

Result of Action

The inhibition of VDAC1 oligomerization by this compound results in the prevention of apoptosis and protection against mitochondrial dysfunction . This leads to the preservation of cell energy and metabolism, decreased production of reactive oxidative species, and the prevention of mitochondrial disruptions . These effects make this compound a potential therapeutic agent for diseases associated with enhanced apoptosis, such as neurodegenerative and cardiovascular diseases .

Safety and Hazards

VBIT-4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

VBIT-4 plays a crucial role in biochemical reactions by interacting with the voltage-dependent anion channel 1 (VDAC1) located on the outer mitochondrial membrane. This compound inhibits the oligomerization of VDAC1, which is a key process in mitochondrion-mediated apoptosis. By preventing VDAC1 oligomerization, this compound helps to maintain mitochondrial membrane potential, reduce reactive oxygen species production, and prevent the detachment of hexokinase from mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, thereby protecting cells from programmed cell death. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and reducing oxidative stress. This compound has been shown to decrease the release of mitochondrial DNA, reduce interferon signaling, and mitigate disease severity in models of systemic lupus erythematosus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VDAC1. This compound binds to VDAC1 with a binding affinity (Kd) of 17 μM, inhibiting its oligomerization and subsequent apoptosis. This inhibition helps to restore dissipated mitochondrial membrane potential, decrease reactive oxygen species production, and prevent the disruption of intracellular calcium levels. This compound also prevents the detachment of hexokinase from mitochondria, thereby maintaining cellular energy and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting apoptosis and protecting against mitochondrial dysfunction in both in vitro and in vivo studies. Long-term effects of this compound include sustained protection against apoptosis-associated mitochondrial dysfunction and maintenance of cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors involved in maintaining mitochondrial membrane potential, reducing reactive oxygen species production, and preventing the detachment of hexokinase from mitochondria. These interactions help to maintain cellular energy and metabolism, thereby supporting overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects by inhibiting VDAC1 oligomerization and preventing apoptosis. The localization and accumulation of this compound within mitochondria are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This compound targets the outer mitochondrial membrane protein VDAC1, where it inhibits oligomerization and prevents apoptosis. The targeting signals and post-translational modifications that direct this compound to mitochondria are essential for its activity and function .

Preparation Methods

The synthetic routes for VBIT-4 are not extensively documented, but it can be obtained through chemical synthesis. Unfortunately, specific reaction conditions remain undisclosed. For industrial production, optimization and scale-up processes would be necessary.

Chemical Reactions Analysis

VBIT-4 likely undergoes various reactions, although precise details are scarce. Here are some potential reactions:

    Oxidation: this compound may participate in redox processes.

    Substitution: It could react with nucleophiles or electrophiles.

    Common Reagents: While not confirmed, reagents like oxidants, reducing agents, and Lewis acids might be involved.

    Major Products: These could include modified VDAC1 complexes or derivatives.

Comparison with Similar Compounds

While VBIT-4’s uniqueness is notable, other VDAC1 inhibitors exist. Further research could elucidate distinctions and synergies among these compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086257-77-2
Record name N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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